molecular formula C14H10N4O B1332544 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine CAS No. 436086-85-0

2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine

Cat. No. B1332544
M. Wt: 250.25 g/mol
InChI Key: ZGDMZBQVYDRREE-UHFFFAOYSA-N
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Description

2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine is a compound that belongs to the class of organic compounds known as benzimidazoles. Benzimidazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring. These compounds are known for their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. For instance, the gold-catalyzed cycloaddition reactions with ynamides or propargyl esters can be used to create polysubstituted benzo[ e][1,3]oxazines or benzo[ f][1,4]oxazepines, which are structurally related to benzimidazole derivatives . Additionally, the reaction of 1H-benzoimidazole-2-carbaldehyde with other reagents can lead to a library of benzimidazole-containing compounds with potential anticancer properties . These methods demonstrate the versatility of synthetic approaches for creating benzimidazole derivatives.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be extensively studied using spectral methods and X-ray crystallography. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to predict energies, geometries, vibrational wavenumbers, NMR, and electronic transitions, which often show good agreement with experimental data . The crystallographic analysis of some benzimidazole derivatives has revealed the presence of strong conjugative effects between imido groups and imidazolic rings, as well as weak intramolecular hydrogen bonding interactions that could influence molecular conformations .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions. For example, direct phosphorylation of N-protected imidazoles and benzoimidazoles can lead to the formation of phosphonic and phosphinic acids and their derivatives . Additionally, the reaction of N-(1H-Benzimidazol-2-yl) propionimidic acid ethyl ester with benzylamine yields N-(1H-Benzimidazol-2-yl)-N'-benzyl proponamidine, showcasing the reactivity of benzimidazole derivatives with amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be characterized by various spectroscopic techniques. For instance, IR and 1H NMR spectra, along with elemental analysis, can be used to elucidate the structures of synthesized compounds, such as 2-(1H-benzoimidazol-2-yl-4-phenol)-5-aryl-1,3,4-oxadiazoles . These studies are essential for understanding the properties of benzimidazole derivatives and their potential applications.

Scientific Research Applications

DNA Minor Groove Binding Applications

Hoechst 33258, known as 2-(4-hydroxyphenyl)-5-[5-(4-methylpiperazine-1-yl) benzimidazo-2-yl]-benzimidazole, is a derivative that binds to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. Its applications span from fluorescent DNA staining due to its ability to penetrate cells, to uses in plant cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Moreover, Hoechst derivatives serve as radioprotectors and topoisomerase inhibitors, marking their significance in rational drug design and understanding the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Bioactive Benzazole Derivatives

Benzazole (Bz) derivatives, including 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine, exhibit a diversity of biological activities, with some being clinically applied. Synthetic chemists have shown interest in developing new procedures to access compounds with the guanidine moiety due to their altered biological activity when bonded to a benzazole ring. The 2-guanidinobenzazoles (2GBZs) resulting from this bonding have demonstrated cytotoxic effects, inhibition of cell proliferation via angiogenesis and apoptosis, making them potential therapeutic agents. This review presents synthetic approaches to 2GBZs with various modifications and functionalizations, illustrating their potential in the development of new pharmacophores (Rosales-Hernández et al., 2022).

Bioactive Benzimidazole Derivatives

Benzimidazole compounds are prominent in the field of therapeutic agents due to their wide range of pharmacological activities. These compounds have been integral in the discovery and development of drugs, with benzimidazole-based compounds demonstrating significant biological activity. The review underlines the necessity of developing sustainable industrial synthetic routes and specific design software for benzimidazole compounds, emphasizing the role of benzimidazole nucleus in the discovery of drugs for various diseases (Babbar et al., 2020).

Future Directions

The future directions of research on similar compounds involve the exploration of their potential as fluorescence sensors . The compound HBPM, for example, has been studied for its potential as a novel fluorescence chemosensor .

properties

IUPAC Name

2-(3H-benzimidazol-5-yl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c15-9-2-4-13-12(6-9)18-14(19-13)8-1-3-10-11(5-8)17-7-16-10/h1-7H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDMZBQVYDRREE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C3=NC4=C(O3)C=CC(=C4)N)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354831
Record name 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine

CAS RN

436086-85-0
Record name 2-(1H-Benzoimidazol-5-yl)-benzooxazol-5-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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